molecular formula C15H17N3O3 B5861230 N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5861230
M. Wt: 287.31 g/mol
InChI Key: QVWKSUPLPBDCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. DPU-4 belongs to the class of urea-based compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the inhibition of the target enzyme through the formation of a reversible complex. The compound binds to the active site of the enzyme, thereby preventing its normal function. The exact mode of binding and the nature of the interactions between N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and the enzyme vary depending on the specific target enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its broad-spectrum inhibitory activity against various enzymes, which makes it a promising candidate for the development of multi-targeted drugs. However, its potency and selectivity against specific enzymes may vary, depending on the chemical structure and properties of the target enzyme. Moreover, the synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is relatively complex and requires specialized equipment and expertise, which may limit its widespread use in the laboratory.

Future Directions

Despite the significant progress made in the study of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, several important questions remain unanswered. For example, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea against specific target enzymes needs to be elucidated further. Moreover, the pharmacokinetic and pharmacodynamic properties of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea need to be characterized in more detail to facilitate its translation into clinical use. Finally, the potential applications of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea in the treatment of various diseases need to be explored further, including its use as a tool for studying the role of specific enzymes in disease pathogenesis.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a promising compound with significant potential applications in the field of drug discovery. Its broad-spectrum inhibitory activity against various enzymes, combined with its diverse biochemical and physiological effects, makes it a valuable tool for studying the role of specific enzymes in disease pathogenesis. Further research is needed to fully explore the potential of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea and to translate its findings into clinical use.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction between 3,4-dimethoxyaniline and 3-pyridyl isocyanate in the presence of a suitable solvent and catalysts. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product in high yield and purity.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, phosphodiesterases, and proteases. These enzymes play critical roles in various pathological conditions, such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-6-5-12(8-14(13)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWKSUPLPBDCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.